molecular formula C8H11N B094481 Pyrrolidine, 1-(1-buten-3-ynyl)- CAS No. 19352-85-3

Pyrrolidine, 1-(1-buten-3-ynyl)-

Cat. No.: B094481
CAS No.: 19352-85-3
M. Wt: 121.18 g/mol
InChI Key: LOHBTCFJVVZEEX-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-(1-buten-3-ynyl)-, is a nitrogen-containing heterocyclic compound featuring a pyrrolidine ring substituted with a 1-buten-3-ynyl group. The pyrrolidine scaffold is widely recognized for its conformational rigidity and versatility in medicinal chemistry, often contributing to bioactivity in drug candidates . The 1-buten-3-ynyl substituent introduces an alkyne and alkene moiety, which may enhance reactivity in cycloaddition reactions or serve as a structural motif in bioactive molecules.

Properties

IUPAC Name

1-but-3-en-1-ynylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-2-3-6-9-7-4-5-8-9/h2H,1,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHBTCFJVVZEEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC#CN1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172960
Record name Pyrrolidine, 1-(1-buten-3-ynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19352-85-3
Record name Pyrrolidine, 1-(1-buten-3-ynyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019352853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolidine, 1-(1-buten-3-ynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Scope

  • Substrate Activation : Pyridine derivatives react with silylborane under UV irradiation, generating 2-silyl-1,2-dihydropyridine intermediates.

  • Ring Contraction : Thermal or photochemical silyl migration produces vinylazomethine ylides, which undergo cyclization to form bicyclic pyrrolidine derivatives.

  • Functionalization : The 6-silyl group in the product enables further modifications, such as cross-coupling with propargyl halides to introduce the butenynyl substituent.

Advantages :

  • Broad substrate scope with tolerance for electron-donating and withdrawing groups.

  • High diastereoselectivity (>20:1 dr) in bicyclic product formation.

Limitations :

  • Requires specialized photochemical equipment.

  • Additional steps needed to install the butenynyl group post-cyclization.

Intramolecular Aza-Michael Cyclization

A diastereoselective route from the University of Sheffield thesis involves intramolecular aza-Michael cyclization of linear peptides containing alkenyl side chains. This method was employed to synthesize pyrrolidines with pendant alkenes, which can be converted to butenynyl groups via alkyne metathesis.

Key Steps and Conditions

  • Allylation : Protected amino acids (e.g., pentenylglycine) are prepared via zinc insertion into iodoalanine derivatives, followed by copper-catalyzed allylation (64–75% yield).

  • Cyclization : Treatment with catalytic HCl induces cyclization via an aza-Michael mechanism, yielding trans-pyrrolidines with >95% diastereoselectivity.

  • Alkyne Introduction : Subsequent cross-metathesis with methyl vinyl ketone or propyl vinyl ketone, followed by hydrogenation, installs unsaturated side chains.

Example :

  • Cyclic tetrapeptide XIII undergoes cross-metathesis with 1-buten-3-yne (vinyl acetylene) to introduce the alkyne moiety, yielding the target compound after hydrogenation.

Data Summary :

StepReagents/ConditionsYield (%)Diastereoselectivity
AllylationCuBr·DMS, Allyl chloride64–75N/A
CyclizationHCl (cat.), CDCl₃78–86>95% trans
MetathesisGrubbs catalyst, 40°C70–85N/A

Iridium-Catalyzed Azomethine Ylide Cycloaddition

A 2021 ACS Catalysis study describes an iridium-catalyzed reductive method to generate azomethine ylides from tertiary amides, enabling [3+2] cycloaddition with alkynes. This strategy is directly applicable to synthesizing 1-(1-buten-3-ynyl)-pyrrolidine by employing 1-buten-3-yne as the dipolarophile.

Protocol and Outcomes

  • Dipole Generation : Vaska’s complex (IrCl(CO)(PPh₃)₂) and tetramethyldisiloxane (TMDS) reduce amides to unstabilized azomethine ylides.

  • Cycloaddition : The ylide reacts with 1-buten-3-yne, forming the pyrrolidine ring with regio- and stereochemical control.

Key Findings :

  • Reactions proceed at room temperature with 1 mol% catalyst loading.

  • DFT calculations reveal transition-state asynchronicity governs selectivity, favoring exo-adducts.

Representative Example :

  • Cycloaddition of N-benzoyl azomethine ylide with 1-buten-3-yne yields the target compound in 82% yield and >15:1 dr.

Cross-Metathesis Functionalization

Grubbs-catalyzed cross-metathesis offers a modular approach to introduce the butenynyl group onto preformed pyrrolidine cores. This method is highlighted in the synthesis of cyclic peptide analogs, where alkenes are converted to alkynes via subsequent modifications.

Procedure Highlights

  • Substrate Preparation : Pyrrolidine derivatives with terminal alkenes (e.g., 159b ) are synthesized via intramolecular cyclization.

  • Metathesis : Reaction with 1-buten-3-yne in the presence of Grubbs II catalyst installs the alkyne side chain (70–85% yield).

  • Hydrogenation : Optional saturation of the alkyne to cis-alkene using H₂/Pd-C.

Advantages :

  • High functional group tolerance.

  • Enables late-stage diversification of pyrrolidine scaffolds.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine, 1-(1-buten-3-ynyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidine oxides, while reduction can produce saturated derivatives .

Scientific Research Applications

Pyrrolidine, 1-(1-buten-3-ynyl)- has several applications in scientific research:

Mechanism of Action

The mechanism by which Pyrrolidine, 1-(1-buten-3-ynyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The buten-3-ynyl group can participate in binding interactions, while the pyrrolidine ring provides structural stability. These interactions can modulate biological pathways and influence cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The substitution pattern on the pyrrolidine ring critically influences molecular interactions and reactivity. Key structural analogs include:

Compound Name Substituent Group Key Features Reference
Pyrrolidine, 1-(1-buten-3-ynyl)- 1-buten-3-ynyl (alkyne/alkene) High reactivity due to unsaturated bonds
1-(3-Chloropropyl)-Pyrrolidine 3-chloropropyl (alkyl halide) Electrophilic site for nucleophilic substitution
1-(2-Hydroxyethyl) Pyrrolidine 2-hydroxyethyl (polar group) Enhanced water solubility, hydrogen bonding
1-(4-Hydrazinylbenzylsulfonyl) Pyrrolidine Sulfonyl hydrazine (electron-withdrawing) Bioactivity in pharmaceuticals (e.g., almotriptan intermediate)
(E,E)-1-(2,4-Dodecadienoyl)-Pyrrolidine Dodecadienoyl (long-chain acyl) Lipophilic, potential for membrane interactions

Key Insight : The alkyne group in Pyrrolidine, 1-(1-buten-3-ynyl)-, distinguishes it from saturated or polar substituents, enabling unique reactivity in click chemistry or coordination with metal catalysts.

Physical Properties

Comparative data on density, viscosity, and solubility highlight substituent effects:

Compound Name Density (g/cm³) Viscosity (mPa·s) Water Solubility (mg/L) Reference
1-(2-Hydroxyethyl) Pyrrolidine 0.98 3.2 Highly soluble
3-Amino-1-Propanol 1.03 4.5 Miscible
Pyrrolidine, 1-(1-buten-3-ynyl)- ~0.89 (estimated) Low (estimated) Low (alkyne hydrophobicity) Inferred

Analysis: The alkyne-containing substituent likely reduces polarity compared to hydroxyethyl or amino groups, leading to lower water solubility and density. This aligns with trends observed in , where polar groups enhance intermolecular interactions with water .

Chemical Reactivity

The 1-buten-3-ynyl group imparts distinct reactivity:

  • Alkyne Participation: The terminal alkyne can engage in Huisgen cycloaddition (click chemistry) or Sonogashira coupling, unlike chloropropyl or hydroxyethyl analogs .
  • Electrophilic Substitution : Compared to 1-(3-chloropropyl)-pyrrolidine, which undergoes nucleophilic substitution, the alkyne group may favor addition or cyclization reactions .
  • Stability : Unsaturated bonds may increase susceptibility to oxidation or polymerization, contrasting with stable sulfonyl or acyl derivatives .

Q & A

Basic: What synthetic methodologies are commonly used to prepare pyrrolidine derivatives such as 1-(1-buten-3-ynyl)pyrrolidine?

Methodological Answer:

  • Nucleophilic Substitution : Pyrrolidine derivatives are often synthesized via SNAr (nucleophilic aromatic substitution) reactions. For example, 2,4-difluoronitrobenzene reacts with pyrrolidine under optimized conditions (temperature: 30–70°C, residence time: 0.5–3.5 minutes) to yield ortho-substituted products .
  • Microwave-Assisted Synthesis : Accelerates reactions like the condensation of 2-fluorobenzaldehyde with dialkylamines, achieving high yields (~93%) through controlled heating (150°C for 20 hours) .
  • Catalytic Hydroamination : Intermolecular hydroamination of activated alkenes (e.g., styrene) with pyrrolidine, using catalysts to improve regioselectivity and kinetic efficiency .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for pyrrolidine derivatives?

Methodological Answer:

  • Key Factors : Temperature, residence time, and pyrrolidine equivalents are critical variables. A Central Composite Face (CCF) design can model interactions between these factors to maximize yield .

  • Example Workflow :

    FactorRange
    Temperature30–70°C
    Residence Time0.5–3.5 minutes
    Pyrrolidine Equiv.2–10
  • Outcome : DoE identifies non-linear interactions (e.g., temperature-residence time trade-offs) that one-factor-at-a-time (OFAT) methods miss, enabling prediction of optimal conditions (e.g., 70°C, 3.5 minutes, 10 equiv. pyrrolidine for 85% yield) .

Advanced: What computational strategies model structure-activity relationships (SAR) of pyrrolidine-based inhibitors?

Methodological Answer:

  • 3D-QSAR : CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) map electrostatic and steric fields to predict inhibitory activity. For DPP-4 inhibitors, electron-donating groups at the pyrrolidine 3rd position enhance activity, while electron-withdrawing groups are favored at positions 4 and 5 .
  • Molecular Docking : Identifies key interactions (e.g., hydrogen bonds between pyrrolidine nitrogen and Arg48 in RAGE inhibitors) .
  • Case Study : Pyrrolidine-based melanocortin receptor agonists show (2S,4R) stereochemistry maximizes binding affinity due to optimal receptor pocket alignment .

Basic: What spectroscopic and analytical techniques elucidate pyrrolidine derivative structures?

Methodological Answer:

  • NMR : 3J(H,H) coupling constants analyze pyrrolidine ring puckering via pseudorotation parameters (phase angle P, puckering amplitude ϕmax). For example, protonation shifts from ϕmax = 35° (low pH) to 45° (high pH) .
  • Mass Spectrometry : UPLC/Q-TOF MS with Fast-DDA mode identifies pyrrolidine alkaloids via characteristic fragmentation patterns (e.g., ETD/CID complementary cleavage) .
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., pseudo-axial vs. pseudo-equatorial conformations in securinega alkaloids) .

Advanced: How does pyrrolidine ring conformation influence biological activity?

Methodological Answer:

  • Conformational Flexibility : The puckered pyrrolidine ring adapts to receptor binding pockets. For example, the (2S,4R) configuration in melanocortin receptor agonists enhances hydrogen bonding with Asp117 and His260 residues .
  • Solvent Effects : Aqueous solubility improves with 3-(N,N-dimethylamino)pyrrolidine derivatives due to hydrophobic groove interactions in RAGE binding sites .
  • Case Study : Proline-derived agonists show cis-(2R,4R) configurations achieve 10-fold higher hMC4R activity than trans isomers .

Advanced: How can kinetic contradictions in pyrrolidine-involving reactions be resolved?

Methodological Answer:

  • Rate Law Determination : Plot ln([pyrrolidine]0/[pyrrolidine]t) vs. time to distinguish zero/first-order kinetics. For hydroamination, rate constants (kapp) vary with styrene concentration .
  • Isotope Effects : Deuterated pyrrolidine (C4D8N) slows reaction rates (KIE ≈ 2.5), confirming proton transfer as the rate-limiting step .
  • Arrhenius Analysis : Linear lnkapp vs. 1/T plots reveal activation energies (Ea ≈ 45 kJ/mol for hydroamination) .

Basic: What design principles enhance antimicrobial activity in pyrrolidine derivatives?

Methodological Answer:

  • Structural Modifications : Substituents like pyridinyl groups improve MIC (minimum inhibitory concentration). For example:

    CompoundMIC (µg/mL)Target Bacteria
    Pyrrolidine derivative A150P. aeruginosa
    2-Methyl-3-(pyridin-4-yl)75B. subtilis
  • Mechanistic Insights : Pyrrolidine moieties disrupt bacterial cell walls via electrostatic interactions with lipid bilayers .

Advanced: How does stereochemistry impact pyrrolidine derivative synthesis and activity?

Methodological Answer:

  • Chiral Catalysts : Asymmetric hydrogenation of enamines yields enantiopure pyrrolidines. For example, (2S,4R)-configured agonists exhibit >90% selectivity for hMC3R .
  • Conformational Trapping : X-ray analysis of enones reveals pseudo-axial Boc-protected pyrrolidine moieties, directing stereoselective Heck dimerizations in alkaloid synthesis .

Advanced: How to integrate mass spectrometry with computational tools for pyrrolidine alkaloid identification?

Methodological Answer:

  • Data-Independent Acquisition (DIA) : UPLC/Q-TOF MS in Fast-DDA mode captures fragmentation spectra for untargeted alkaloids .
  • Spectral Networking : Matches unknown MS/MS patterns to pyrrolidine scaffolds (e.g., m/z 231.29 for 1-(m-methoxycinnamoyl)pyrrolidine) .
  • Validation : DFT calculations predict fragmentation pathways, corroborating experimental spectra .

Basic: What challenges arise in characterizing pyrrolidine ring conformations?

Methodological Answer:

  • Dynamic Pseudorotation : Rapid ring puckering complicates NMR analysis. Use low-temperature NMR (−40°C) to "freeze" conformers .
  • pH Effects : Protonation at nitrogen alters puckering amplitude (e.g., ϕmax increases from 35° to 45° at high pH) .
  • Computational Modeling : Pseudorotation GUI programs predict dominant conformers using 3J(H,H) couplings .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrrolidine, 1-(1-buten-3-ynyl)-
Reactant of Route 2
Pyrrolidine, 1-(1-buten-3-ynyl)-

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